molecular formula C18H24O3 B195161 16-Epiestriol CAS No. 547-81-9

16-Epiestriol

Cat. No.: B195161
CAS No.: 547-81-9
M. Wt: 288.4 g/mol
InChI Key: PROQIPRRNZUXQM-ZMSHIADSSA-N
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Description

Epiestriol, also known as 16β-epiestriol or 16β-hydroxy-17β-estradiol, is a minor and weak endogenous estrogen. It is the 16β-epimer of estriol, which is 16α-hydroxy-17β-estradiol. Epiestriol has been used clinically in the treatment of acne and possesses significant anti-inflammatory properties without glycogenic activity or immunosuppressive effects .

Mechanism of Action

Target of Action

Epiestriol, also known as 16β-epiestriol or 16β-hydroxy-17β-estradiol, is a minor and weak endogenous estrogen . It primarily targets the estrogen receptors in the body . These receptors are involved in the regulation of many biological processes including the reproductive system, cardiovascular system, and immune system .

Mode of Action

Epiestriol interacts with the estrogen receptor, which upon binding can enter the nucleus of the target cell and regulate gene transcription . This leads to the formation of messenger RNA (mRNA). The mRNA then interacts with ribosomes to produce specific proteins that express the effect of epiestriol upon the target cell .

Biochemical Pathways

Epiestriol is a metabolite of estradiol and a selective estrogen receptor beta (ER-β) agonist . It is involved in the estrogenic pathway, which plays a crucial role in the development and maintenance of female sex characteristics .

Pharmacokinetics

It is known that estriol, the 16α-epimer of epiestriol, has a bioavailability of approximately 10-20% when administered vaginally . It is reasonable to assume that epiestriol may have similar pharmacokinetic properties.

Result of Action

Epiestriol has been found to possess significant anti-inflammatory properties without glycogenic activity or immunosuppressive effects . It is more potent than estradiol in suppressing tumor necrosis factor (TNF) alpha-induced vascular cell adhesion molecule 1 (VCAM-1) mRNA as well as protein expression in human umbilical vein endothelial cells . It also induces the expression of endothelial nitric-oxide synthase mRNA and protein .

Biochemical Analysis

Preparation Methods

Epiestriol can be synthesized through various chemical routes. One common method involves the hydroxylation of estradiol at the 16β position. Industrial production methods typically involve the use of specific enzymes or catalysts to achieve the desired hydroxylation. The reaction conditions often include controlled temperature and pH to ensure the selective formation of epiestriol .

Chemical Reactions Analysis

Epiestriol undergoes several types of chemical reactions, including:

    Oxidation: Epiestriol can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert epiestriol into different reduced forms.

    Substitution: Epiestriol can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Epiestriol has a wide range of scientific research applications:

Comparison with Similar Compounds

Epiestriol is compared with other similar compounds such as:

Properties

IUPAC Name

(8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-ZMSHIADSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894790
Record name 16-Epiestratriol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16b-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

547-81-9
Record name 16-Epiestriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Epiestriol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiestriol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26646
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Record name 16-Epiestratriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epiestriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EPIESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ32LI44K
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Record name 16b-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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